molecular formula C11H21N3O3 B13981759 (S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid

(S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13981759
M. Wt: 243.30 g/mol
InChI Key: AIXUQKMMBQJZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a carboxylic acid group and a diaminohexanoyl side chain, making it a versatile molecule for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid typically involves the coupling of (S)-pyrrolidine-2-carboxylic acid with (S)-2,6-diaminohexanoic acid. This can be achieved through peptide coupling reactions using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the chiral centers, often employing protective groups to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

(S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

    (S)-Pyrrolidine-2-carboxylic acid: Lacks the diaminohexanoyl side chain.

    (S)-2,6-Diaminohexanoic acid: Lacks the pyrrolidine ring.

Uniqueness

(S)-1-((S)-2,6-Diaminohexanoyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the pyrrolidine ring and the diaminohexanoyl side chain, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(2,6-diaminohexanoyl)pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c12-6-2-1-4-8(13)10(15)14-7-3-5-9(14)11(16)17/h8-9H,1-7,12-13H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXUQKMMBQJZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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